molecular formula C11H12O4 B086002 Ethyl caffeate CAS No. 102-37-4

Ethyl caffeate

Cat. No. B086002
CAS RN: 102-37-4
M. Wt: 208.21 g/mol
InChI Key: WDKYDMULARNCIS-GQCTYLIASA-N
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Description

Synthesis Analysis

Ethyl caffeate can be synthesized via a chemoenzymatic method using lipase-catalyzed transesterification of methyl caffeate in ionic liquids, achieving a high yield (Pang et al., 2013). Additionally, biosynthetic pathways involving the expression of specific acyltransferases in Escherichia coli have been designed to produce ethyl caffeate from caffeic acid, demonstrating an efficient production method (Lee et al., 2021).

Molecular Structure Analysis

The molecular structure of ethyl caffeate includes a catechol moiety and an α,β-unsaturated ester group. These structural features are crucial for its bioactivity, particularly in preventing NF-κB·DNA complex formation and exhibiting anti-inflammatory properties (Chiang et al., 2005).

Chemical Reactions and Properties

Ethyl caffeate undergoes various chemical reactions, including antioxidation mechanisms where it acts as a scavenger of free radicals, producing a quinone derivative as an antioxidation product. This process is followed by further reactions leading to the formation of tricyclic structures consisting of ethyl linoleate, methyl caffeate, and molecular oxygen, indicating its potential in food preservation and medicinal applications (Masuda et al., 2008).

Physical Properties Analysis

The purification and analysis of ethyl caffeate from sources like Verdicchio wine have been performed using chromatographic techniques. These studies provide insights into its physical properties, including solubility and stability, essential for its application in pharmaceuticals and nutraceuticals (Boselli et al., 2009).

Chemical Properties Analysis

The chemical properties of ethyl caffeate, including its role as an antioxidant and its interactions with various enzymes and biological molecules, have been extensively studied. Its effects on cellular mechanisms, such as inhibiting cell proliferation and inducing apoptosis in cancer cells, highlight its potential therapeutic applications (Lee et al., 2014).

Scientific Research Applications

  • Anti-Inflammatory Properties : Ethyl caffeate has been found to suppress NF-κB activation and its downstream inflammatory mediators, such as inducible nitric oxide synthase (iNOS), COX-2, and prostaglandin E2, in vitro or in mouse skin. This compound can inhibit NF-κB activation by impairing the binding of NF-κB to its cis-acting element, suggesting its potential as an anti-inflammatory agent (Chiang et al., 2005).

  • Anticancer Activity : Ethyl caffeate has demonstrated significant effects in inhibiting human ovarian cancer cell proliferation and progression. It inhibits cell migration and invasion and down-regulates cell surface signaling molecules, suggesting its utility in ovarian cancer treatment and prevention (Lee et al., 2014). Additionally, a related compound, methyl caffeate, shows potent cytotoxic properties against breast cancer cells, inducing apoptosis through caspase activation (Balachandran et al., 2015).

  • Radiosensitizing Effects : Ethyl caffeate has been found to enhance the radiosensitivity of nasopharyngeal carcinoma cells. This enhancement is likely due to the induction of mitochondria-mediated apoptosis, making ethyl caffeate a potential adjunct in radiation therapy for nasopharyngeal carcinoma (Yuan et al., 2017).

  • Antiviral Properties : In a study on compounds isolated from Lonicera fulvotomentosa, ethyl caffeate exhibited inhibitory effects on HIV protease, suggesting that caffeic acid derivatives like ethyl caffeate may possess antiviral activities and could be developed as potential HIV protease inhibitors (Wang et al., 2019).

  • Antifibrotic Activity : Ethyl caffeate extracted from wine showed antifibrotic activity in vivo. When administered to rats, it prevented weight loss, reduced liver injury, and inhibited hepatic stellate cells activation. These results point towards its potential in chronic liver disease treatment (Boselli et al., 2009).

Safety And Hazards

Ethyl caffeate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . After inhalation, it is advised to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, it is recommended to flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, it is advised to check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . After swallowing, it is recommended to wash out mouth with copious amounts of water; call a physician .

properties

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876375
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl caffeate

CAS RN

66648-50-8, 102-37-4
Record name Ethyl trans-caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeic acid ethyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
YM Chiang, CP Lo, YP Chen, SY Wang… - British journal of …, 2005 - Wiley Online Library
… a bioactive phytocompound, ethyl caffeate that exhibits potent … Ethyl caffeate was then investigated for its anti-inflammatory … The effects of ethyl caffeate on the activation of NF-κB, MAPKs…
Number of citations: 188 bpspubs.onlinelibrary.wiley.com
M Xiang, H Su, J Hu, Y Yan - Journal of Medicinal Plants …, 2011 - researchgate.net
… As markers for quality standard of this herb, the content of methyl caffeate and ethyl caffeate was determined by HPLC. It was found that Xuesanqi from Wufeng, Lichuan, Badong …
Number of citations: 58 www.researchgate.net
S Xu, A Zuo, Z Guo, C Wan - Journal of immunology research, 2017 - hindawi.com
The present study was designed to assess the antiarthritic potential of ECF in collagen-induced arthritis (CIA) and explore its underlying mechanism. Methods. In vitro, lymphocyte …
Number of citations: 19 www.hindawi.com
HN Lee, JK Kim, JH Kim, SJ Lee, EK Ahn, JS Oh… - Chemico-Biological …, 2014 - Elsevier
… In the present study, we investigated the effect and molecular mechanism of ethyl caffeate (EC), a natural phenolic compound isolated from Ligularia fischeri, on human ovarian cancer …
Number of citations: 23 www.sciencedirect.com
LK Williams, C Li, SG Withers… - Journal of medicinal …, 2012 - ACS Publications
… First, using our current structural determination of the mode of HPA/ethyl caffeate complexation, it may be possible to increase binding affinity by decorating the core ethyl caffeate …
Number of citations: 120 pubs.acs.org
E Boselli, E Bendia, G Di Lecce… - Journal of separation …, 2009 - Wiley Online Library
Ethyl caffeate (CfE, caffeic acid ethyl ester) was extracted from dealcoholized Verdicchio, a white wine from Marche (Italy) with ethyl acetate and then purified with semipreparative …
X Bai, CM Liu, HJ Li, ZP Zhang, WB Cui, FL An… - Bioorganic …, 2023 - Elsevier
… Ethyl caffeate is a plant polyphenol that has been reported to … The results of our experiments showed that ethyl caffeate delayed … Further studies revealed that ethyl caffeate lowered Aβ …
Number of citations: 3 www.sciencedirect.com
T Wang, M Pan, N Xiao, J Wu, Q Wang, T Cheng… - Journal of Global …, 2021 - Elsevier
… The main aim of this study was to investigate the antifungal effects of ethyl caffeate (EC) … Effect of single and combined use of ethyl caffeate (EC) and fluconazole (FLU) on the adhesion …
Number of citations: 7 www.sciencedirect.com
S Sun, Y Lv, S Zhu - 3 Biotech, 2019 - Springer
… by the transesterification of castor oil (CO) and ethyl caffeate (EC). Different series of ILs with \({\… transesterification of CO with ethyl caffeate (EC) to prepare caffeoyl lipids is not available. …
Number of citations: 7 link.springer.com
PT Nguyen, Y Nakamura, NQV Tran… - International Journal of …, 2023 - mdpi.com
Ethyl caffeate (EC) is a natural phenolic compound that is present in several medicinal plants used to treat inflammatory disorders. However, its anti-inflammatory mechanisms are not …
Number of citations: 0 www.mdpi.com

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